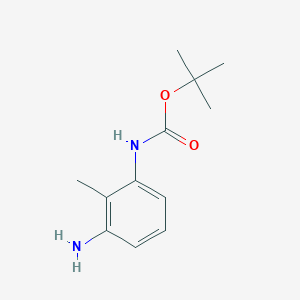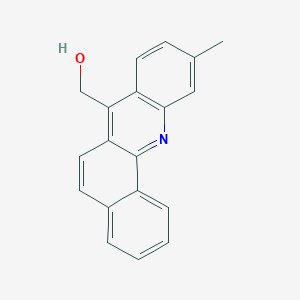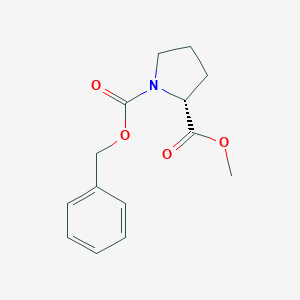
(S)-苯甲基 2-((S)-2-氨基-3-甲基丁酰)-1,2,3,4-四氢异喹啉-3-羧酸盐盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The THIQ scaffold is recognized for its presence in several natural and synthetic compounds with a wide range of biological activities. These activities span from neuroprotection to anticancer properties, as demonstrated by the approval of trabectedin for soft tissue sarcomas by the US FDA, marking a significant milestone in anticancer drug discovery (Singh & Shah, 2017).
Molecular Structure Analysis
Isoquinoline derivatives, including THIQ, possess a benzene ring fused to a pyridine ring, contributing to their basic nature and diverse biological potential. This structure is crucial for the pharmacological activities observed across various isoquinoline derivatives (Danao et al., 2021).
Chemical Reactions and Properties
THIQ derivatives exhibit a broad spectrum of biological activities, influenced by the presence of electron-donating, electron-withdrawing, and heterocyclic functional groups. These modifications significantly affect the compound's potential, leading to diverse therapeutic applications (Jordaan & Ebenezer, 2023).
Physical Properties Analysis
The synthesis and structural properties of related compounds indicate that THIQ derivatives' physical properties, such as solubility and stability, can vary significantly. These properties are influenced by the compound's specific functional groups and overall molecular architecture, impacting its pharmacological applications (Pazderski & Abramov, 2023).
Chemical Properties Analysis
The chemical reactivity and interactions of THIQ derivatives with biological targets are crucial for their medicinal applications. Various studies on the antitubercular activity of specific THIQ derivatives highlight the importance of the chemical structure in determining the efficacy and specificity of these compounds (Asif, 2014).
科学研究应用
四氢异喹啉在治疗中的应用
四氢异喹啉,包括与 (S)-苯甲基 2-((S)-2-氨基-3-甲基丁酰)-1,2,3,4-四氢异喹啉-3-羧酸盐盐酸盐相关的化合物,因其治疗潜力而被广泛研究。最初的研究认识到 THIQ 化合物的毒性;然而,进一步的研究揭示了它们的保护神经特性,包括哺乳动物中的内源性帕金森预防剂。美国 FDA 批准曲贝替丁用于治疗软组织肉瘤,标志着涉及 THIQ 衍生物的抗癌药物发现的一个重要里程碑。这些化合物已被合成用于各种治疗活动,在癌症和中枢神经系统疾病的药物发现中显示出显着的成功。它们还有望成为疟疾、结核病、艾滋病毒、HSV 感染和利什曼病等传染病的候选药物,有可能提供具有独特作用机制的新药 (Singh & Shah,2017)。
异喹啉衍生物的药理学重要性
异喹啉衍生物,包括 (S)-苯甲基 2-((S)-2-氨基-3-甲基丁酰)-1,2,3,4-四氢异喹啉-3-羧酸盐盐酸盐所属的类别,已被发现具有广泛的生物学潜力。这些包括针对各种疾病的活性,例如抗真菌、抗帕金森病、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗细菌、抗糖尿病和抗疟疾作用。这篇综合综述表明异喹啉衍生物在开发用于药理治疗应用的新型低分子量抑制剂方面具有巨大潜力,展示了这些化合物在现代治疗学中的重要性 (Danao 等人,2021)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKTGMHLDJLKO-FKLPMGAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
CAS RN |
166169-15-9 |
Source


|
| Record name | 166169-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)









